molecular formula C17H15ClO B6356436 (2E)-3-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 1175905-46-0

(2E)-3-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6356436
CAS No.: 1175905-46-0
M. Wt: 270.8 g/mol
InChI Key: BKYRGQICSWUVFF-MDZDMXLPSA-N
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Description

(2E)-3-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15ClO and its molecular weight is 270.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.0811428 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2E)-3-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on antibacterial, anticancer, and antifungal activities, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

  • Chemical Formula : C17H15ClO
  • Molecular Weight : 270.75 g/mol
  • CAS Number : 942282-99-7

This compound features a chalcone backbone, characterized by the presence of a double bond between the carbon atoms in the propene chain, which is crucial for its biological activity.

Antibacterial Activity

Chalcones have been extensively studied for their antibacterial properties. The presence of halogen substituents, particularly chlorine at the 2-position of the phenyl ring, enhances the compound's lipophilicity and electrophilicity, contributing to its effectiveness against various bacterial strains.

Structure-Activity Relationship (SAR)

Research indicates that:

  • Chlorine Substitution : The introduction of chlorine enhances antimicrobial activity by facilitating better penetration into bacterial cells and increasing reactivity with microbial targets .
  • Hydroxyl Groups : Electron-donating groups such as hydroxyl and methoxy at specific positions on the phenyl rings have been shown to improve antibacterial efficacy against Gram-positive bacteria .

Minimum Inhibitory Concentration (MIC)

A study reported that compounds similar to this compound exhibited MIC values ranging from 0.39 to 6.25 μg/mL against various Gram-positive bacteria . This suggests significant potential for developing new antibacterial agents.

Anticancer Activity

Chalcones have also demonstrated promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

  • Caco-2 Cells : The compound exhibited a significant reduction in viability (39.8%) in Caco-2 cells compared to untreated controls, indicating potential anticancer activity .
  • Mechanisms of Action : Investigations into the molecular mechanisms revealed that chalcones can disrupt mitochondrial functions and activate caspase pathways leading to apoptosis .

Antifungal Activity

Preliminary studies suggest that this compound may also possess antifungal properties. The electron-withdrawing nature of the chlorine substituent is believed to enhance its interaction with fungal cell membranes, although further research is needed to confirm these effects.

Summary of Findings

Biological ActivityObservationsReferences
AntibacterialEffective against Gram-positive bacteria with MIC values between 0.39 - 6.25 μg/mL
AnticancerReduced viability in Caco-2 cells by 39.8%
AntifungalPotential activity observed; further studies required

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO/c1-12-7-8-15(11-13(12)2)17(19)10-9-14-5-3-4-6-16(14)18/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYRGQICSWUVFF-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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